![molecular formula C22H26N4 B5298341 1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5298341.png)
1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine, also known as DM-235, is a synthetic compound that has been studied for its potential therapeutic applications.
Wirkmechanismus
1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine exerts its effects through its interaction with various molecular targets, including the dopamine transporter, sigma-1 receptor, and N-methyl-D-aspartate (NMDA) receptor. It has been shown to modulate the release and reuptake of dopamine, enhance neuroplasticity, and reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and uptake, the enhancement of neuroplasticity, and the reduction of oxidative stress and inflammation. It has also been shown to have anti-tumor properties and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, its high cost and limited availability may be a limitation for some researchers.
Zukünftige Richtungen
There are several potential future directions for research on 1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine. These include further investigation of its potential therapeutic applications in neurology, oncology, and psychiatry, as well as the development of novel 1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine derivatives with improved pharmacological properties. Additionally, more research is needed to elucidate the exact mechanisms of action of 1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine and to identify potential drug interactions and side effects.
Conclusion:
In conclusion, 1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine is a synthetic compound that has shown promise for its potential therapeutic applications in various fields of medicine. Its mechanism of action involves the modulation of neurotransmitter release and uptake, enhancement of neuroplasticity, and reduction of oxidative stress and inflammation. While it has several advantages for use in lab experiments, further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine is synthesized through a multi-step process that involves the reaction of diphenylmethanol with 1-methyl-1H-imidazole-2-carboxaldehyde, followed by the addition of piperazine. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties, and has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
1-benzhydryl-4-[(1-methylimidazol-2-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4/c1-24-13-12-23-21(24)18-25-14-16-26(17-15-25)22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,22H,14-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWUBHHEQZTSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.